Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields This compound is characterized by its chromene core structure, which is a fused benzene and α-pyrone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 8-methyl-2-oxo-2H-chromene-3-carbaldehyde with methyl cyanoacetate in the presence of a base such as piperidine . The reaction is usually conducted in a solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the chromene ring, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for various diseases.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2H-chromene-3-carboxylate
- 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 7-Hydroxycoumarin-3-carboxylic acid
Uniqueness
Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in certain applications compared to other similar compounds .
Properties
Molecular Formula |
C12H10O4 |
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Molecular Weight |
218.20 g/mol |
IUPAC Name |
methyl 8-methyl-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-7-4-3-5-8-6-9(11(13)15-2)12(14)16-10(7)8/h3-6H,1-2H3 |
InChI Key |
WQWGHGDBHCWZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)O2)C(=O)OC |
Origin of Product |
United States |
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